1,6-Naphthyridin-4-amine hydrochloride
Overview
Description
1,6-Naphthyridin-4-amine hydrochloride:
Mechanism of Action
Target of Action
The primary target of 1,6-Naphthyridin-4-amine hydrochloride is the receptor tyrosine kinase AXL . AXL is a key player in many cellular processes, including cell survival, proliferation, and migration . It has emerged as an attractive target in anticancer drug discovery .
Mode of Action
This compound interacts with its target, AXL, by inhibiting its activity . This inhibition disrupts the normal functioning of AXL, leading to changes in cellular processes that AXL regulates .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell survival, proliferation, and migration
Pharmacokinetics
One study found that a derivative of 1,6-naphthyridin-4-one, which may have similar properties to this compound, demonstrated favorable pharmacokinetic properties . The compound was found to be orally bioavailable and exhibited a mean residence time (MRT) of 16.5 hours and an area under the curve (AUC0-∞) of 59,815 ng h/mL in Sprague-Dawley rats . These properties suggest that the compound may have good bioavailability.
Result of Action
The inhibition of AXL by this compound can lead to a decrease in cell survival, proliferation, and migration . This can result in the suppression of tumor growth, making this compound a potential therapeutic candidate for AXL-targeting cancer treatment .
Biochemical Analysis
Biochemical Properties
1,6-Naphthyridin-4-amine hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell growth and differentiation. Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to the inhibition of cell proliferation . Its impact on cellular metabolism includes the modulation of metabolic pathways, which can affect the overall energy balance and function of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their target proteins . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular function . Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and elimination from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic balance . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation within specific cellular compartments and tissues . Understanding the transport and distribution mechanisms of this compound is important for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression and protein synthesis . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic use .
Preparation Methods
Several synthetic routes exist for the preparation of 1,6-naphthyridin-4-amine hydrochloride:
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Eco-Friendly Synthesis: : Researchers have developed environmentally friendly methods using ionic liquids, multicomponent reactions, metal- and nanoparticle-catalyzed synthesis, and microwave-assisted strategies . These approaches aim to minimize waste and improve efficiency.
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Grindstone Chemistry: : A solvent-free and catalyst-free synthesis involves grinding ketones, malononitrile, and amines in a mortar at room temperature for 5–7 minutes. This method yields 1,2-dihydro[1,6]-naphthyridine derivatives in high yields .
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Other Methods: : Additional synthetic protocols may involve cyclization reactions or arylation of suitable precursors .
Chemical Reactions Analysis
1,6-Naphthyridin-4-amine hydrochloride can undergo various chemical reactions:
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Arylation: : The compound can participate in C–C bond-forming reactions via arylation at specific positions.
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Functionalization: : Researchers have functionalized 1,6-naphthyridines to introduce specific substituents for targeted applications.
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Biological Activity: : These compounds exhibit diverse biological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties .
Scientific Research Applications
Properties
IUPAC Name |
1,6-naphthyridin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-7-1-4-11-8-2-3-10-5-6(7)8;/h1-5H,(H2,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYXZLOBKCGHOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
249889-70-1 | |
Record name | 1,6-Naphthyridin-4-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=249889-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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